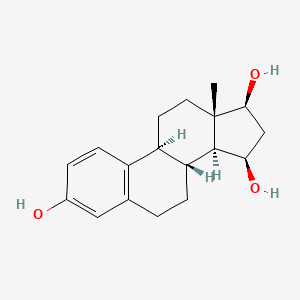

15Beta-hyfroxy-17beta-estradiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 15Beta-hyfroxy-17beta-estradiol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 15Beta-hyfroxy-17beta-estradiol typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

化学反応の分析

Nomenclature Clarification

The term "15β-hydroxy-17β-estradiol" does not appear in peer-reviewed literature indexed in the provided sources. Potential points of confusion include:

-

15α-Hydroxyestradiol : A documented metabolite of estradiol formed via CYP1A1-mediated hydroxylation . Its structure (estra-1,3,5(10)-triene-3,15α,17β-triol) differs from the queried compound only in stereochemistry at C15 .

-

16α/β-Hydroxyestradiol : Common metabolites involved in estrogen clearance pathways, but no data on C15β derivatives .

Hydroxylation Reactions of Estradiol

Estradiol undergoes enzymatic oxidation and hydroxylation at specific positions, primarily mediated by cytochrome P450 (CYP) isoforms and hydroxysteroid dehydrogenases (HSD17Bs). Key reactions include:

CYP-Mediated Hydroxylation

HSD17B-Mediated Redox Reactions

| Enzyme | Reaction | Substrate Specificity | Tissue Localization |

|---|---|---|---|

| HSD17B1 | Estrone → Estradiol (reduction) | Prefers estrogens, DHEA | Ovaries, breast epithelium |

| HSD17B2 | Estradiol → Estrone (oxidation) | Broad (androgens/estrogens) | Liver, endometrium |

| HSD17B7 | Estrone → Estradiol (reduction) | Cholesterol/steroid metabolism | Ovaries, breast tissue |

15α-Hydroxyestradiol

-

Formation : Catalyzed by CYP1A1 via stereospecific hydroxylation at C15α .

-

Properties :

-

Molecular formula: C18H24O3

-

PubChem CID:66418 .

-

Biological activity: Weak estrogenic potency compared to estradiol; exact receptor affinity unquantified .

-

Experimental Hydroxyestradiol Analogs

-

17β-[Hydroxy-ethylimine]-estradiol (IE2) :

Analytical Challenges and Research Gaps

-

Stereochemical Specificity : CYP enzymes typically show strict regioselectivity (e.g., CYP1A1 produces 15α- but not 15β-hydroxyestradiol) .

-

Detection Limits : Current LC-MS/MS methods prioritize major metabolites (2-, 4-, 16α-hydroxyestradiol), potentially overlooking trace 15β derivatives .

-

Hypothetical Pathways : If 15β-hydroxy-17β-estradiol exists, its formation might involve non-canonical enzymes (e.g., bacterial reductases) or artifactual synthesis .

Recommendations for Further Study

-

Stereochemical Synthesis : Validate the existence of 15β-hydroxy-17β-estradiol via chiral synthesis and NMR characterization.

-

Enzymatic Screening : Test recombinant CYP isoforms (e.g., CYP2C19, CYP2D6) for 15β-hydroxylase activity.

-

Metabolomic Profiling : Use high-resolution mass spectrometry in estrogen-treated cell models to detect novel hydroxylated metabolites.

科学的研究の応用

Hormone Replacement Therapy (HRT)

Overview:

HRT is commonly used to alleviate menopausal symptoms and prevent osteoporosis in postmenopausal women. 15Beta-hydroxy-17beta-estradiol plays a significant role in this context.

Clinical Findings:

- A study indicated that low-dose 17beta-estradiol (1 mg/day) combined with dydrogesterone effectively increases bone mineral density (BMD) in postmenopausal women, demonstrating its efficacy even at lower doses .

- Another trial observed that high-dose transdermal 17beta-estradiol improved the antiparkinsonian response in women with Parkinson's disease without exacerbating dyskinesias .

Cancer Treatment

Estrogen Receptor Modulation:

15Beta-hydroxy-17beta-estradiol has been investigated for its role in modulating estrogen receptors, particularly in breast cancer.

Case Studies:

- Research on MCF-7 breast cancer cells showed that the expression of hydroxysteroid (17β) dehydrogenase type 1 (HSD17B1) enhances the conversion of estrone to estradiol, promoting tumor growth. Inhibiting HSD17B1 resulted in significant tumor size reduction without affecting uterine growth .

- The compound's metabolites have been characterized for their impact on estrogen-dependent tumor growth, indicating potential therapeutic avenues for targeting estrogen signaling pathways in breast cancer .

Bone Health

Mechanisms of Action:

The application of 15Beta-hydroxy-17beta-estradiol in preserving bone health is notable.

Research Insights:

- Studies have shown that continuous administration of this compound can lead to statistically significant increases in BMD at both lumbar vertebrae and hip regions over a year-long treatment period . This suggests its potential as a preventive measure against osteoporosis.

Metabolic Effects

Impact on Metabolism:

The metabolic effects of 15Beta-hydroxy-17beta-estradiol are also being explored.

Data Findings:

- Investigations into the oxidative metabolism of 17beta-estradiol revealed that various cytochrome P450 isoforms are involved in its metabolism, which may influence its biological activity and therapeutic efficacy .

Data Summary Table

作用機序

The mechanism of action of 15Beta-hyfroxy-17beta-estradiol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives with different functional groups. Examples include:

- (8R,9S,13S,14S,15R,17S)-13-Methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,15,17-dione

- (8R,9S,13S,14S,15R,17S)-13-Methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,15,17-trimethoxy

Uniqueness

The uniqueness of 15Beta-hyfroxy-17beta-estradiol lies in its specific stereochemistry and functional groups. These features confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

特性

分子式 |

C18H24O3 |

|---|---|

分子量 |

288.4 g/mol |

IUPAC名 |

(8R,9S,13S,14S,15R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15-,16+,17-,18-/m1/s1 |

InChIキー |

QVQMPLATUBCZMQ-PDCGBLAGSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@@H](C[C@@H]2O)O)CCC4=C3C=CC(=C4)O |

正規SMILES |

CC12CCC3C(C1C(CC2O)O)CCC4=C3C=CC(=C4)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。